molecular formula C17H17N3O B1599593 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine CAS No. 21636-40-8

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

Cat. No. B1599593
CAS RN: 21636-40-8
M. Wt: 279.34 g/mol
InChI Key: KVGUXITYUGRGRV-UHFFFAOYSA-N
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Description

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (PDBO) is a synthetic heterocyclic compound that has been used in a range of medicinal and scientific applications. It has been studied for its potential to act as a drug, as well as its possible therapeutic and biochemical effects.

Scientific Research Applications

Synthesis and Chemical Characteristics

  • Synthesis Techniques : Innovative methods for synthesizing compounds related to 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine have been developed. For instance, Tayade and Kale (2016) synthesized a novel series of 2-[(3-substitutedimino)-1,2,4-dithiazolo]amino-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines using oxidative cyclisation and characterized them based on elemental analysis, chemical characteristics, and spectral studies (Tayade & Kale, 2016). Similarly, another study focused on the synthesis of 2-[substituted-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines (Tayade & Kale, 2016).

  • Chemical Properties : The structural and chemical properties of these compounds have been elucidated through various analytical techniques, providing insights into their potential applications in medicinal chemistry.

Potential Pharmacological Applications

  • Anticancer Activity : Gudisela et al. (2017) designed and synthesized N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, demonstrating potent cytotoxic activities against human cancer cell lines, suggesting their potential as anticancer agents (Gudisela et al., 2017).

  • Antimycobacterial Activity : Pulipati et al. (2016) reported the synthesis and antimycobacterial evaluation of novel dibenzo[b,d]thiophene-1,2,3-triazoles with piperazine appendages, highlighting significant activity against Mycobacterium tuberculosis (Pulipati et al., 2016).

Chemical Structure and Crystallography

  • Crystal Structure Analysis : Studies have been conducted to understand the crystal structures of compounds related to 11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine. Capuano et al. (2000) analyzed the crystal structure of a piperonyl analogue, providing insights into the structural aspects of these compounds (Capuano et al., 2000).

Catalytic and Synthetic Methods

  • Catalytic Asymmetric Reactions : Munck et al. (2018) reviewed enantioselective reactions involving cyclic seven-membered imines present in dibenzo[b,f][1,4]oxazepines, which are crucial in medicinal chemistry (Munck et al., 2018).

  • Novel Synthetic Approaches : Zaware and Ohlmeyer (2014) reported a novel protocol for synthesizing 11-substituted dibenzo[b,f][1,4]oxazepines, highlighting the practical application of this methodology (Zaware & Ohlmeyer, 2014).

properties

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGUXITYUGRGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427658
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine

CAS RN

21636-40-8
Record name 11-piperazin-1-yldibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 10,11-dihydro-dibenz[b,f][1,4]oxazepin-11-one in dry toluene at room temperature was added piperazine (Aldrich) followed by the dropwise addition of TiCl4. The reaction mixture was refluxed for 2 hours, cooled to room temperature and then poured into an ammonium hydroxide solution. The resulting mixture was extracted with dichloromethane, and the combined organic phases were then dried (K2 CO3) and concentrated. Purification of the product was conducted on silica gel using ethyl acetate:hexane (5:1→4:1) as the eluant to give 11-(1-piperazinyl)dibenz[b,f][1,4]oxazepine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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